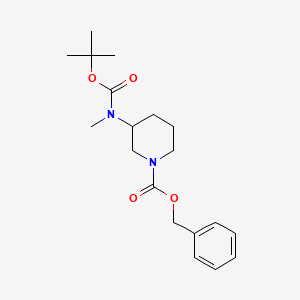

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate presents a complex three-dimensional framework centered around a six-membered piperidine ring system. The compound exhibits specific stereochemical configuration at the 3-position, where the tert-butoxycarbonyl methylamino substituent is attached. According to crystallographic data, the International Union of Pure and Applied Chemistry name for the (S)-enantiomer is benzyl (3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate, indicating the absolute configuration at the chiral center. The molecular structure incorporates two distinct protecting groups: the benzyl carboxylate at the nitrogen-1 position and the tert-butoxycarbonyl group protecting the methylamino functionality at position 3.

The stereochemical analysis reveals that the compound exists with defined spatial arrangements that significantly influence its chemical reactivity and conformational preferences. The 3-position substituent adopts a specific orientation relative to the piperidine ring, with the methylamino group showing restricted rotation due to the presence of the bulky tert-butoxycarbonyl protecting group. Nuclear magnetic resonance spectroscopic studies have demonstrated that the compound exhibits conformational preorganization in solution, with distinct chemical shifts observed for each hydrogen atom corresponding to unique electronic environments. This preorganization is particularly evident in the aliphatic region where separated methylene signals are observed, each with an integral of one, indicating restricted conformational mobility.

The InChI key for this compound is AWSLVKRHDKOLLJ-INIZCTEOSA-N, providing a unique identifier for its specific stereochemical configuration. The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 clearly indicates the (S)-configuration at the 3-position through the @H designation. Computational analysis suggests that the lowest energy conformation places both the methylamino substituent and the benzyl carboxylate in orientations that minimize steric interactions while maintaining optimal electronic stabilization through hyperconjugative effects.

Comparative Analysis with Related N-Boc Piperidine Derivatives

Comparative structural analysis with related tert-butoxycarbonyl piperidine derivatives reveals significant differences in conformational behavior and stereochemical preferences. The closely related compound trans-methyl 1-benzyl-4-(tert-butoxycarbonyl amino)piperidine-3-carboxylate, bearing the molecular formula C₁₉H₂₈N₂O₄, exhibits distinct structural characteristics despite sharing the same molecular weight of 348.4 grams per mole. This compound differs primarily in the substitution pattern, with the tert-butoxycarbonyl amino group located at the 4-position rather than the 3-position, and lacks the methyl substitution on the amino nitrogen. The stereochemical configuration is designated as (3S,4S), indicating trans-diaxial arrangement of the substituents.

Nuclear magnetic resonance conformational analysis of various tert-butoxycarbonyl piperidine derivatives demonstrates that substitution patterns significantly influence molecular geometry and conformational preferences. Studies of related compounds have shown that tert-butoxycarbonyl groups can exist in different rotational conformers, leading to complex nuclear magnetic resonance spectra showing two sets of signals due to dynamic equilibrium between syn- and anti-orientations. In benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, which lacks the methyl substitution, the conformational behavior differs markedly from the title compound, with the molecular weight reduced to 334.4 grams per mole.

The comparative analysis extends to the conformational behavior of 2,4-disubstituted tert-butoxycarbonyl piperidines, where different stereochemical arrangements lead to distinct energy profiles. For instance, with 2,4-disubstituted tert-butoxycarbonyl piperidine derivatives in the cis-configuration, the lowest energy conformation typically adopts a twist-boat conformation with both substituents in pseudo-equatorial positions. Conversely, the trans-isomers adopt lower energy conformations with equatorial orientation of one substituent and axial orientation of the other to avoid unfavorable 1,3-type strain interactions. These conformational preferences directly influence the chemical reactivity and biological activity of the compounds.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Stereochemistry |

|---|---|---|---|---|

| Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | C₁₉H₂₈N₂O₄ | 348.4 g/mol | 3-position | (S) |

| trans-Methyl 1-benzyl-4-(tert-butoxycarbonyl amino)piperidine-3-carboxylate | C₁₉H₂₈N₂O₄ | 348.4 g/mol | 3,4-disubstituted | (3S,4S) |

| Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C₁₈H₂₆N₂O₄ | 334.4 g/mol | 4-position | Not specified |

| Methyl 1-benzyl-4-(tert-butoxycarbonyl amino)piperidine-4-carboxylate | C₁₉H₂₈N₂O₄ | 348.4 g/mol | 4,4-disubstituted | Not specified |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of related tert-butoxycarbonyl piperidine derivatives provide valuable insights into the solid-state conformational preferences and molecular packing arrangements relevant to benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate. Crystallographic analysis of similar compounds has revealed that tert-butoxycarbonyl groups typically adopt specific orientations that minimize steric interactions while maximizing stabilizing intermolecular contacts. In the crystal structure of related derivatives, the nitrogen-hydrogen and carbonyl bonds from the tert-butoxycarbonyl amino fragment often exist in E-conformation, oriented parallel to the axial carbon-hydrogen bonds of the piperidine ring.

The conformational analysis reveals that these compounds frequently exist as multiple rotamers in the asymmetric unit, with different orientations of the tert-butoxycarbonyl group. For instance, in structurally related compounds, rotamers designated as A and B have been observed with significantly different dihedral angles, such as 14.80° and 169.02° for the oxygen-carbon-carbon-hydrogen dihedral angle. These rotamers are typically stabilized by networks of hydrogen bonds, including interactions between carbon-hydrogen groups and oxygen atoms with distances ranging from 2.042 to 2.84 Ångströms.

Nuclear magnetic resonance conformational analysis in solution provides complementary information to crystallographic studies, revealing dynamic conformational behavior that may differ from solid-state structures. Solution-phase studies of related tert-butoxycarbonyl piperidine derivatives demonstrate that conformational preorganization is maintained in various solvents, with molecular conformations closely resembling bioactive conformations observed in protein-ligand crystal structures. The chemical shift patterns observed in one-dimensional nuclear magnetic resonance spectra serve as conformational signatures, providing rapid assessment of preferred molecular geometries without requiring extensive computational analysis.

Solvent effects play a crucial role in conformational preferences, particularly for compounds containing fluorinated analogs or polar substituents. Studies of fluorinated piperidines have demonstrated that increasing solvent polarity can invert conformational behavior, favoring different orientations of substituents. The dipole moment of the molecule can be manipulated to control the orientation of polar groups, particularly in polar solutions, suggesting that similar effects may influence the conformational behavior of benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate in different solvent systems.

| Analytical Method | Key Findings | Structural Features |

|---|---|---|

| X-ray Crystallography | Multiple rotamers in asymmetric unit | E-conformation of nitrogen-hydrogen and carbonyl bonds |

| Nuclear Magnetic Resonance | Conformational preorganization in solution | Distinct chemical shifts for each hydrogen atom |

| Computational Analysis | Lowest energy conformations determined | Minimized steric interactions with optimal electronic stabilization |

| Solvent-dependent Studies | Polarity effects on conformation | Dipole moment influences substituent orientation |

Properties

IUPAC Name |

benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-11-8-12-21(13-16)18(23)24-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSLVKRHDKOLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid or related piperidine derivatives. The key steps involve:

- Protection of the amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O).

- Introduction of the benzyl carbamate group at the piperidine nitrogen.

- Functionalization at the 3-position of the piperidine ring, often through coupling reactions.

Representative Synthetic Procedure

A reported general procedure involves the reaction of 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid (0.2 mmol) with potassium benzyltrifluoroborate (0.1 mmol) under specific catalytic conditions to afford the target compound in moderate to good yields (e.g., 65%) after chromatographic purification.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino Protection | Boc2O, base (e.g., triethylamine), DCM | Low temperature to avoid side reactions |

| Benzylation | Potassium benzyltrifluoroborate, catalyst | Coupling at 3-position of piperidine |

| Purification | Silica gel chromatography (0-60% EtOAc/hexanes) | Yields ~65%, yellow solid obtained |

Alternative Synthetic Routes

Other routes may involve:

- Starting from 1-((tert-butoxycarbonyl)amino)piperidine derivatives.

- Using nucleophilic substitution reactions to introduce the benzyl group with benzyl chloride or benzyl bromide in the presence of bases like potassium carbonate or sodium hydride.

- Employing reductive amination or cross-coupling techniques for functionalization at the 3-position.

Reaction Mechanism and Analysis

Boc Protection

The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate, typically in dichloromethane with a base such as triethylamine. This step protects the amine from undesired reactions during subsequent steps.

Benzylation

The benzyl carbamate is introduced either via:

- Coupling with potassium benzyltrifluoroborate under catalytic conditions.

- Direct alkylation with benzyl halides in aprotic solvents like DMF.

Functionalization at the 3-Position

The 3-position of the piperidine ring can be functionalized via cross-coupling reactions, often involving organoboron reagents and transition metal catalysts, enabling the introduction of benzyl or other aryl groups.

Characterization Data

The purified compound is characterized by:

| Technique | Data Highlights |

|---|---|

| ¹H NMR (400 MHz, CDCl3) | Aromatic protons δ 7.10–7.31 ppm; Boc tert-butyl singlet at δ ~1.45 ppm; benzylic CH2 at δ ~5.13 ppm; piperidine ring protons at δ 1.5–4.3 ppm |

| ¹³C NMR | Signals consistent with carbamate carbonyls (~154 ppm), aromatic carbons (~127–138 ppm), Boc quaternary carbon (~78 ppm), and piperidine carbons |

| Yield | Typically 39–65% depending on exact conditions and substrates |

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid |

| Key Reagents | Boc2O, potassium benzyltrifluoroborate, base (e.g., triethylamine) |

| Solvents | Dichloromethane (DCM), hexanes, ethyl acetate |

| Reaction Temperature | Typically 0–25 °C |

| Purification Method | Silica gel chromatography |

| Typical Yield | 39–65% |

| Physical State | Yellow solid or syrup |

Research Findings and Optimization Notes

- The use of potassium benzyltrifluoroborate as a benzyl source in cross-coupling reactions provides a cleaner reaction profile and moderate to good yields.

- Reaction conditions such as solvent choice and temperature critically affect yield and purity.

- Chromatographic purification with gradient elution (0–60% ethyl acetate in hexanes) is effective for isolating the product.

- The Boc protecting group is stable under the reaction conditions but can be selectively removed later for further functionalization.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed cleavage, a reaction widely utilized to unmask the free amine for subsequent functionalization.

Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA weakens the C–O bond, leading to carbamate decomposition and release of CO₂ and tert-butanol.

Substitution Reactions

The benzyl ester and piperidine nitrogen serve as sites for nucleophilic substitution, enabling structural diversification.

Notable Example : Substitution with benzyl bromide generates disubstituted piperidines, critical intermediates in drug synthesis .

Oxidation and Reduction

The compound’s ester and amine functionalities participate in redox reactions.

Oxidation

| Reagents/Conditions | Major Products | Key Findings | References |

|---|---|---|---|

| KMnO₄ in acidic aqueous media | Carboxylic acid derivatives | Over-oxidation of the benzyl group to benzoic acid is observed under harsh conditions. | |

| Dess-Martin periodinane (DMP) | Ketones or aldehydes | Selective oxidation of alcohols (if present) to carbonyl groups. |

Reduction

Stability and Side Reactions

Scientific Research Applications

Synthesis and Reactivity

The synthesis of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate typically involves several steps, including:

- Protection of Functional Groups : The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.

- Formation of the Carboxylate : The benzyl group is introduced through a reaction with benzyl chloroformate.

- Deprotection and Functionalization : The protecting groups can be selectively removed to yield various derivatives for further applications.

Reaction Pathways

The compound can undergo multiple types of reactions:

- Deprotection Reactions : Removal of Boc and benzyl groups under acidic or hydrogenolytic conditions.

- Nucleophilic Substitution Reactions : Particularly at the piperidine nitrogen or carboxylic acid group.

- Oxidation/Reduction Reactions : The benzyloxycarbonyl group can be oxidized to yield different functional groups.

Medicinal Chemistry

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to serve as a prodrug, where the protecting groups can be removed in vivo to release active pharmaceutical ingredients (APIs).

Case Studies

- Antidepressant Development : Research has shown that derivatives of this compound exhibit potential as serotonin reuptake inhibitors, providing a pathway for developing new antidepressants.

- Pain Management : Some studies indicate that modifications of this compound can lead to analgesics with improved efficacy and reduced side effects compared to existing medications.

Material Science

The unique properties of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring and benzyl group contribute to its binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related piperidine and pyrrolidine derivatives with Boc/Cbz protective groups. Key differences include substituent positions, ring size, and functional groups, which influence reactivity, solubility, and applications.

Physicochemical Properties

- Solubility: The methyl group in the target compound reduces polarity compared to non-methylated analogs, enhancing solubility in organic solvents (e.g., DCM, THF) .

- Stability: The Boc-methylamino group increases resistance to nucleophilic attack compared to analogs with free amines (e.g., CAS 157023-34-2) .

- Melting Point: Methylated derivatives (e.g., target compound) are often liquids or low-melting solids (<100°C), while non-methylated analogs (e.g., 406213-47-6) form crystalline solids .

Biological Activity

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1284966-16-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H28N2O4

- Molecular Weight : 348.44 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) group, which is known to enhance the lipophilicity and stability of the molecule.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate. It has been shown to induce apoptosis in various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated cytotoxicity superior to that of the reference drug bleomycin .

2. Muscarinic Receptor Interaction

The compound has been identified as a ligand for muscarinic acetylcholine receptors (M3R), which play a crucial role in cell proliferation and survival. Activation of M3R has been linked to colorectal cancer progression, suggesting that Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate may influence tumor dynamics through receptor modulation .

3. Enzyme Inhibition

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate exhibits inhibitory activity against several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This inhibition profile indicates potential interactions with other pharmaceutical agents, necessitating careful consideration in polypharmacy scenarios.

The mechanisms underlying the biological activity of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate are multifaceted:

- Cellular Uptake : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is critical for central nervous system applications .

- Apoptosis Induction : The compound's structure allows it to engage with cellular pathways that trigger apoptosis in cancer cells, potentially through mitochondrial pathways or by activating pro-apoptotic factors .

Study on Anticancer Efficacy

In a comparative study assessing various piperidine derivatives, Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate was found to significantly inhibit cell growth in vitro compared to controls. The study utilized standard cytotoxicity assays to measure cell viability post-treatment with varying concentrations of the compound over a period of time .

Drug Interaction Studies

A pharmacokinetic study evaluated the impact of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate on the metabolism of co-administered drugs. Results indicated substantial inhibition of CYP enzymes, leading to increased plasma concentrations of certain substrates when administered concurrently .

Summary Table of Biological Activities

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) and benzyl (Cbz) protecting groups in the synthesis of this compound?

The Boc group protects secondary amines, while the Cbz group safeguards primary amines during multi-step syntheses. These groups are strategically introduced to prevent unwanted side reactions, such as nucleophilic attacks or oxidation. For example, in the synthesis of piperidine derivatives, Boc is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas Cbz is removed via hydrogenolysis .

Q. What are the common synthetic routes for functionalizing the piperidine ring in this compound?

Key steps include:

- Alkylation/Reduction : Introducing substituents via alkylation at the 3-position of the piperidine ring using tert-butyl or benzyl-protected intermediates.

- Coupling Reactions : Amide bond formation with carboxylic acids (e.g., using HATU/DIPEA in DMF) or nucleophilic substitutions (e.g., with 5-fluoropyrimidine in the presence of cesium carbonate) .

- Deprotection : Sequential removal of Boc/Cbz groups using TFA or hydrogenation to yield free amines for downstream modifications .

Advanced Research Questions

Q. How can coupling efficiency with nucleophiles be optimized under varying catalytic conditions?

- Catalyst Screening : Transition-metal catalysts like Pd(dppf)Cl₂ improve cross-coupling reactions (e.g., Suzuki-Miyaura reactions) in dioxane at 80°C, achieving yields >70% .

- Base Selection : Cs₂CO₃ enhances nucleophilic substitution reactions in DMF at 100°C, as seen in the synthesis of pyrimidine derivatives .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, while non-polar solvents (hexane) reduce side reactions in acid-sensitive steps .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in the structural elucidation of quinoline-piperidine hybrids .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.

- NMR Spectroscopy : NOESY correlations and coupling constants (e.g., J = 10–12 Hz for trans-piperidine conformers) clarify spatial arrangements .

Q. How do competing reaction pathways impact regioselectivity during deprotection?

- Acid Sensitivity : Overexposure to TFA during Boc removal can protonate adjacent carbonyl groups, leading to unintended ring-opening. Controlled reaction times (1–2 hr) and low temperatures (0–4°C) mitigate this .

- Hydrogenation Side Reactions : Catalytic hydrogenation of Cbz groups may reduce double bonds in conjugated systems. Switching to Pd/C under H₂ at 25°C minimizes over-reduction .

Data Contradiction Analysis

Q. Why do reported yields vary for similar coupling reactions (e.g., 56% vs. 78%)?

Discrepancies arise from:

- Substrate Steric Effects : Bulky substituents at the 3-position hinder nucleophilic attack, lowering yields (e.g., 56% for compound 109 vs. 78% for 110 ) .

- Purification Methods : Column chromatography with EA:PE (1:5) achieves higher purity than simple filtration, as seen in boronic ester syntheses .

Stability and Reactivity

Q. What conditions destabilize this compound during storage or reactions?

- Oxidative Degradation : Incompatibility with strong oxidizers (e.g., KMnO₄) necessitates inert atmospheres (N₂/Ar) for long-term storage .

- Thermal Decomposition : Prolonged heating above 100°C in polar solvents accelerates decomposition, evidenced by HPLC monitoring of byproducts .

Methodological Recommendations

Q. Synthetic Workflow Table

Q. Key Stability Data

- Storage : -20°C under N₂; shelf life >12 months .

- Incompatibilities : Strong acids/bases, oxidizers (e.g., CrO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.